4-Chloro-N-((3aR,4S,7R,7aS)-hexahydro-1H-4,7-methanoisoindol-2(3H)-yl)-3-sulfamoylbenzamide
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Overview
Description
Tripamide is an organic molecular entity.
Scientific Research Applications
Synthesis and Chemical Characterization
- The synthesis of sulfonamide derivatives involves multiple steps, including esterification, hydrazination, and cyclization processes, demonstrating the complex chemistry and versatility of these compounds in chemical synthesis and modification for specific applications. For example, a study outlined the synthesis of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides from 4-chlorobenzoic acid through a six-step process, including esterification and cyclization, to yield compounds with potential antiviral activity (Chen et al., 2010).
Antimicrobial and Antiviral Applications
- Sulfonamide derivatives have been evaluated for their antimicrobial and antiviral properties. For instance, certain compounds showed anti-tobacco mosaic virus activity, indicating the potential use of sulfonamide derivatives in combating viral infections and diseases in plants (Chen et al., 2010).
Anticancer Activity
- Research into sulfonamide derivatives also extends into the exploration of their anticancer properties. For example, pro-apoptotic indapamide derivatives were synthesized and showed significant activity against melanoma cell lines, suggesting that modifications of the sulfonamide structure could lead to potent anticancer agents (Yılmaz et al., 2015).
Molecular Docking and Dynamic Simulation Studies
- The antidiabetic potential of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives was explored, demonstrating the application of molecular docking and dynamic simulations in evaluating the biological activity of sulfonamide derivatives. This approach aids in understanding the interaction between these compounds and biological targets, such as enzymes involved in diabetes management (Thakral et al., 2020).
Mechanism of Action
Target of Action
Tripamide primarily targets the Na-K-Cl cotransporter . This transporter plays a crucial role in the reabsorption of sodium, potassium, and chloride ions in the renal tubules, which is a key process in maintaining electrolyte balance and blood pressure .
Mode of Action
As an inhibitor of the Na-K-Cl cotransporter, tripamide interferes with the reabsorption of these ions, leading to their increased excretion in the urine . This diuretic action results in a decrease in blood volume, which can help lower blood pressure .
Biochemical Pathways
It is known that the inhibition of the na-k-cl cotransporter disrupts the electrolyte balance in the body, leading to increased urinary excretion of sodium, potassium, and chloride ions .
Properties
CAS No. |
73803-48-2 |
---|---|
Molecular Formula |
C16H20ClN3O3S |
Molecular Weight |
369.9 g/mol |
IUPAC Name |
N-[(1R,2R,6S,7S)-4-azatricyclo[5.2.1.02,6]decan-4-yl]-4-chloro-3-sulfamoylbenzamide |
InChI |
InChI=1S/C16H20ClN3O3S/c17-14-4-3-11(6-15(14)24(18,22)23)16(21)19-20-7-12-9-1-2-10(5-9)13(12)8-20/h3-4,6,9-10,12-13H,1-2,5,7-8H2,(H,19,21)(H2,18,22,23)/t9-,10+,12-,13+ |
InChI Key |
UHLOVGKIEARANS-NIFPGPBJSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@@H]3[C@H]2CN(C3)NC(=O)C4=CC(=C(C=C4)Cl)S(=O)(=O)N |
SMILES |
C1CC2CC1C3C2CN(C3)NC(=O)C4=CC(=C(C=C4)Cl)S(=O)(=O)N |
Canonical SMILES |
C1CC2CC1C3C2CN(C3)NC(=O)C4=CC(=C(C=C4)Cl)S(=O)(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
E 614 E614 N-(4-azo-endo-tricyclo(5.2.1.0.(2.6))-decan)-4-chloro-3-sulfamoylbenzamide tripamide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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